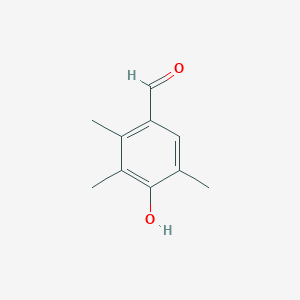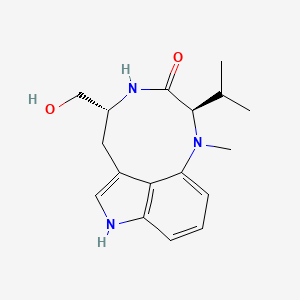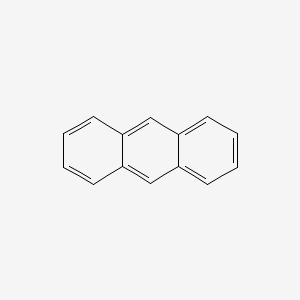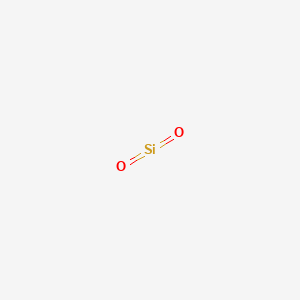
2,3,5-Trimethyl-4-hydroxybenzaldehyde
概要
説明
2,3,5-Trimethyl-4-hydroxybenzaldehyde is an organic compound with the molecular formula C10H12O2 It is characterized by the presence of three methyl groups and a hydroxyl group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
2,3,5-Trimethyl-4-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,5-trimethylphenol with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the oxidation of 2,3,5-trimethyl-4-hydroxybenzyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide. This method is advantageous due to its mild reaction conditions and high yield of the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic oxidation of 2,3,5-trimethylphenol. This process uses air or oxygen as the oxidant and a metal catalyst such as copper or vanadium. The reaction is typically carried out at elevated temperatures and pressures to achieve high conversion rates and selectivity.
化学反応の分析
Types of Reactions
2,3,5-Trimethyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: 2,3,5-Trimethyl-4-hydroxybenzoic acid.
Reduction: 2,3,5-Trimethyl-4-hydroxybenzyl alcohol.
Substitution: 2,3,5-Trimethyl-4-bromo-4-hydroxybenzaldehyde (in the case of bromination).
科学的研究の応用
2,3,5-Trimethyl-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant properties, which may have implications in preventing oxidative stress-related diseases.
Medicine: Research is ongoing into its potential use as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory and antimicrobial activities.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism by which 2,3,5-trimethyl-4-hydroxybenzaldehyde exerts its effects depends on its specific application. For instance, its antioxidant activity is believed to involve the donation of hydrogen atoms from the hydroxyl group to neutralize free radicals. In drug development, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
2,3,5-Trimethyl-4-hydroxybenzaldehyde can be compared with other similar compounds such as:
2,4,6-Trimethylbenzaldehyde: Lacks the hydroxyl group, which significantly alters its chemical reactivity and applications.
3,5-Dimethyl-4-hydroxybenzaldehyde: Has fewer methyl groups, affecting its steric and electronic properties.
4-Hydroxybenzaldehyde: Lacks the methyl groups, making it less hydrophobic and altering its reactivity.
特性
IUPAC Name |
4-hydroxy-2,3,5-trimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-9(5-11)7(2)8(3)10(6)12/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRULYRVDZNOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91060-95-6 | |
| Record name | 4-hydroxy-2,3,5-trimethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B3431505.png)



![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B3431529.png)



